N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-8-5-6-9-17(16)14-22-20(25)21(26)23-15-19-24(12-7-13-29-19)30(27,28)18-10-3-2-4-11-18/h2-6,8-11,19H,7,12-15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRKTIIADLHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring and ethanediamide backbone may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key analogs differ in sulfonyl substituents and aromatic side chains (Table 1):
*Calculated molecular weight for the target compound based on structural analysis.
Key Observations:
The 4-fluoro-2-methylphenylsulfonyl group () adds steric hindrance, which may influence binding affinity in biological targets.
Aromatic Side Chains: 2-Methylphenylmethyl (target) vs. 2-Methylpropyl () lacks aromaticity, reducing π-π stacking interactions but improving solubility.
Hypothesized Bioactivity (Based on Structural Analog Data):
- Anticancer Potential: Sulfonamide derivatives (e.g., ) often inhibit carbonic anhydrases or tyrosine kinases. Fluorine substituents () may enhance blood-brain barrier penetration.
- Antimicrobial Activity : The 2-methylphenyl group in the target compound could improve membrane permeability compared to methoxy-substituted analogs .
Physicochemical Comparisons:
| Property | Target Compound | 4-Fluorobenzenesulfonyl Analog | 4-Fluoro-2-methylphenylsulfonyl Analog |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~2.8 | ~3.5 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 3 | 3 | 3 |
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a compound with significant potential in biological applications, particularly in cancer research and antimicrobial activity. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C20H30N4O6S
- Molecular Weight : 454.5 g/mol
- CAS Number : 872881-07-7
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets, such as enzymes and cellular receptors. The benzenesulfonyl group enhances binding affinity, while the oxazinan structure contributes to its stability and reactivity.
Anticancer Activity
Recent studies have highlighted the compound's potential as a tubulin inhibitor, which is crucial for cancer treatment.
Case Study: Tubulin Inhibition
A study focused on a series of oxazinonaphthalene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various human cancer cell lines, including:
- MCF-7 (human breast cancer)
- A2780 (human ovarian carcinoma)
The most potent compounds in this series induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization in a dose-dependent manner, suggesting a similar mechanism might be expected for our compound of interest .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit bacterial growth effectively.
Comparative Analysis of Antimicrobial Activity
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C20H30N4O6S | Antimicrobial |
| N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamide | C20H24FNO4S | Antimicrobial |
| N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamide | C21H25F3N3O4S | Anticancer |
This table illustrates the diversity in biological activities among related compounds, emphasizing the potential for further exploration of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
